Sotirimod
Overview
Description
Sotirimod is an investigational small molecule drug . It is an immunostimulant and is being investigated for use in the treatment of actinic keratosis and skin infections/disorders . It is also known by the external IDs R-850 and S-30594 .
Molecular Structure Analysis
The molecular formula of Sotirimod is C14H17N5 . The average mass is 255.318 Da and the monoisotopic mass is 255.148392 Da . The IUPAC name is 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]1,5-naphthyridin-4-amine .Scientific Research Applications
1. Anti-Allergic Applications
Sotirimod's applications have been explored in the context of specific oral tolerance induction (SOTI), particularly in addressing food allergies. For example, Rolinck-Werninghaus et al. (2005) and Niggemann et al. (2006) discuss how SOTI, a method involving the gradual introduction of allergenic foods, can be used to treat food allergies, suggesting potential benefits of Sotirimod in this area (Rolinck-Werninghaus et al., 2005); (Niggemann et al., 2006).
2. Anti-Inflammatory and Antioxidant Effects
Sotirimod's anti-inflammatory and antioxidant potential is highlighted in various studies. Liby and Sporn (2012) discuss synthetic oleanane triterpenoids (SOs), which include Sotirimod, noting their capacity to suppress inflammation and oxidative stress, thereby offering cytoprotective effects (Liby & Sporn, 2012).
3. Impact on Immune Response
The effects of Sotirimod on the immune system are evident in studies focusing on oral immunotherapy. Fuentes-Aparicio et al. (2012) explored how specific oral tolerance induction (SOTI) affects CD4+ T cells in hen’s egg‐allergic children, which could be related to the immunomodulatory effects of Sotirimod (Fuentes-Aparicio et al., 2012).
Mechanism of Action
The mechanism of action of Sotirimod is currently not available .
Relevant Papers I found two papers related to Sotirimod . The first paper discusses the pooling of image datasets with multiple covariate shift and imbalance . The second paper discusses generative counterfactual diffusion for lesion localization . Both papers could provide more insights into the research involving Sotirimod.
properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBCLVSLRUWISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177269 | |
Record name | Sotirimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sotirimod | |
CAS RN |
227318-75-4 | |
Record name | Sotirimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotirimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotirimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTIRIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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